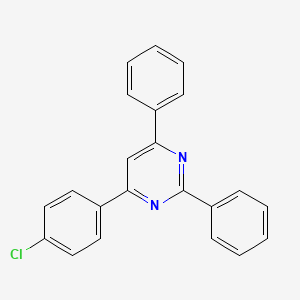

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSOWJLBAVMDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60844008 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919301-53-4 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The synthesis is approached via a robust and widely adopted two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction. Subsequent sections detail the full suite of analytical techniques required for unambiguous structural elucidation and purity confirmation. This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to successfully synthesize and validate this important pyrimidine derivative.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core structure of essential biomolecules like the nucleobases uracil, thymine, and cytosine. Its prevalence in nature has made it a "privileged scaffold" in drug discovery, with pyrimidine derivatives exhibiting a vast range of pharmacological activities.[1] The synthesis of specifically substituted pyrimidines, such as the 2,4,6-triarylpyrimidine target of this guide, is driven by the need to explore structure-activity relationships (SAR) for novel therapeutic agents and functional materials.[2] The method detailed herein is based on the well-established synthesis of pyrimidines from chalcone precursors, a versatile and efficient strategy for generating molecular diversity.[2][3]

Synthetic Strategy and Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This approach begins with the base-catalyzed condensation of an appropriate aldehyde and ketone to form an α,β-unsaturated ketone (a chalcone), followed by the cyclization of this intermediate with a source of amidine to construct the pyrimidine ring.

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final, purified product is illustrated below. The process is bifurcated into a synthesis phase and a rigorous characterization phase, ensuring the final compound meets the standards for purity and structural identity required for downstream applications.

Caption: Overall workflow for the synthesis and characterization of the target compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This reaction is a classic Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (4'-chloroacetophenone) to form the chalcone backbone.[3]

Protocol:

-

To a solution of 4'-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with stirring at room temperature.

-

Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. Ethanol serves as a suitable solvent that can dissolve both the organic reactants and the aqueous base to a sufficient degree.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Hexane:Ethyl Acetate (4:1)].

-

Once the reaction is complete, pour the mixture into 200 mL of crushed ice and acidify with dilute HCl until the pH is neutral.

-

Causality: Pouring the reaction into ice water quenches the reaction and precipitates the water-insoluble organic product. Neutralization removes any remaining NaOH catalyst.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one as a pale yellow solid.

Step 2: Synthesis of this compound

The pyrimidine ring is constructed by reacting the α,β-unsaturated ketone (chalcone) with benzamidine. The benzamidine provides the N-C-N fragment necessary to form the heterocyclic ring.

Protocol:

-

In a round-bottom flask, combine the chalcone intermediate from Step 1 (2.43 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol) in 50 mL of ethanol.

-

To this mixture, add sodium hydroxide (0.40 g, 10 mmol) dissolved in a minimal amount of water.

-

Causality: Benzamidine hydrochloride is a salt and must be neutralized by a base (NaOH) to liberate the free benzamidine base, which is the active nucleophile required for the cyclization reaction.

-

Reflux the reaction mixture for 8-10 hours. The reaction should be monitored by TLC [Mobile Phase: Hexane:Ethyl Acetate (3:1)].

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

A solid precipitate will form. Filter the solid, wash it with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain the pure this compound.

Characterization and Data Analysis

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.[4]

Characterization Workflow

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the heterocyclic compound 4-(4-chlorophenyl)-2,6-diphenylpyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[1] A precise understanding of their three-dimensional structure at the atomic level is paramount for structure-based drug design and for elucidating structure-activity relationships. This document details a plausible synthetic route, methodologies for obtaining single crystals, the principles and practice of single-crystal X-ray diffraction, and advanced analytical techniques such as Hirshfeld surface analysis to decode intermolecular interactions. While a published crystal structure for the title compound is not available, this guide will utilize the crystallographic data of the closely related analogue, 4-(4-chlorophenyl)-2,6-diphenylpyridine, as a representative model to illustrate the core analytical techniques with scientific rigor.

Introduction: The Rationale for Structural Elucidation

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation and the non-covalent interactions it forms with its biological target. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles.[2] For a molecule like this compound, which possesses multiple aromatic rings and a heteroatom-rich core, understanding its solid-state conformation and packing is crucial for predicting its physicochemical properties, such as solubility and stability, and its potential binding modes in a biological system.

This guide is structured to mirror the experimental workflow of a crystallographic study, offering not just the procedural steps but also the underlying scientific reasoning to empower researchers in their own structural investigations.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

Proposed Synthesis of this compound

The synthesis of 2,4,6-triarylpyrimidines can be efficiently achieved through a multicomponent reaction. A plausible and effective route involves the condensation of a chalcone with a nitrogen source.[3][4]

Reaction Scheme:

-

Chalcone Synthesis: An aldol condensation of benzaldehyde and 4-chloroacetophenone would yield (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

-

Pyrimidine Ring Formation: The resulting chalcone can then be reacted with benzamidine hydrochloride in the presence of a base, such as sodium hydroxide in ethanol, under reflux to yield the target compound, this compound.

This synthetic approach is robust and allows for the generation of a variety of substituted pyrimidines for structure-activity relationship studies.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules:

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[5] | A good starting point for many organic compounds. The choice of solvent is critical. |

| Vapor Diffusion | A concentrated solution of the compound in a small, open container is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[6] | Excellent for small quantities of material and for screening a wide range of solvent/anti-solvent systems.[5] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Useful when the compound is very insoluble and requires a gradual change in solvent composition. |

| Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7] | Effective for compounds that show a significant change in solubility with temperature. |

Experimental Protocol for Crystallization of this compound:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) to identify a solvent in which it is moderately soluble.

-

Setup for Slow Evaporation: Prepare a solution of the compound in a suitable solvent (e.g., ethanol/ethyl acetate mixture) in a small, clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation.

-

Setup for Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether).

-

Incubation: Place the crystallization setups in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in the atoms of a crystal scatter an incident X-ray beam in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.[8]

Note on the Use of a Representative Structure: As a specific Crystallographic Information File (CIF) for this compound is not publicly available, the following sections on data collection, structure solution, refinement, and Hirshfeld surface analysis will use the published data for the structurally analogous compound, 4-(4-chlorophenyl)-2,6-diphenylpyridine , reported by Lv and Huang in Acta Crystallographica Section E (2008), E64, o186.[9] This serves as an illustrative example of the complete analytical process.

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. The crystal is rotated, and a series of diffraction images are collected on a detector.[8]

Experimental Workflow for Data Collection:

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. crystalexplorer.net [crystalexplorer.net]

- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 5. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 6. Olex2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, rightfully earning the designation of a "privileged scaffold."[1] As a fundamental component of nucleobases like cytosine, thym, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile synthetic accessibility, has made the pyrimidine core a fertile ground for the development of a vast array of therapeutic agents.[3] Researchers have successfully leveraged this scaffold to create compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4]

This guide focuses on a specific, highly functionalized derivative: 4-(4-chlorophenyl)-2,6-diphenylpyrimidine . The strategic placement of three distinct aryl groups on the pyrimidine core creates a molecule with significant potential for nuanced biological interactions and diverse applications, from targeted therapeutics to materials science. This document serves as a comprehensive technical resource, detailing its core physicochemical properties, robust synthetic protocols, and analytical characterization workflows to support and accelerate further research and development.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters dictate its solubility, stability, and potential for formulation.

| Property | Value | Source(s) |

| CAS Number | 919301-53-4 | [5] |

| Molecular Formula | C₂₂H₁₅ClN₂ | N/A |

| Molecular Weight | 342.82 g/mol | N/A |

| Appearance | Powder or liquid | N/A |

| Melting Point | 160-161°C | N/A |

| Boiling Point | 441.4±27.0°C (Predicted) | N/A |

| Storage | Room temperature, dry, sealed | N/A |

Section 2: Synthesis and Experimental Protocols

The synthesis of 2,4,6-trisubstituted pyrimidines is well-established, with one of the most reliable methods being the reaction of a chalcone intermediate with an amidine.[2][6][7] This two-step approach offers high yields and allows for significant structural diversity.

Causality in Synthetic Design:

The choice of a chalcone-based synthesis is deliberate. Chalcones (1,3-diaryl-2-propen-1-ones) are readily synthesized via a Claisen-Schmidt condensation, providing a versatile platform to introduce a wide variety of substituents onto what will become the pyrimidine's C4 and C6 positions.[7][8] The subsequent cyclization with benzamidine hydrochloride efficiently constructs the core heterocyclic ring.

Detailed Synthesis Protocol

Step 1: Synthesis of the Chalcone Intermediate: 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-chloroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 40 mL of ethanol with stirring.

-

Base Addition: Slowly add 15 mL of an aqueous potassium hydroxide solution (10% w/v) to the stirred mixture. The addition should be dropwise to control the reaction temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of crushed ice. Acidify the solution to a neutral pH with dilute hydrochloric acid (10% v/v).

-

Isolation and Purification: The resulting solid precipitate (the chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. Recrystallize the crude product from ethanol to yield the pure chalcone.[6][8]

Step 2: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.01 mol) and benzamidine hydrochloride (0.01 mol) in 50 mL of ethanol.

-

Base Addition: Add a solution of potassium hydroxide (5 mL of a 10% w/v aqueous solution) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction's completion via TLC.

-

Isolation: After cooling the reaction mixture to room temperature, pour it into 150 mL of crushed ice.

-

Purification: The solid product that precipitates is collected by vacuum filtration, washed with water, and dried. The final compound, this compound, is purified by recrystallization from ethanol.[6]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Section 3: Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a multi-faceted analytical approach is required. Each technique provides a piece of the structural puzzle, and together they offer definitive confirmation.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the multiple aromatic rings. Signals for the phenyl protons will likely appear as a multiplet in the range of δ 7.20-8.70 ppm.[9][10] The distinct electronic environments of the three rings should lead to a discernible pattern for a skilled spectroscopist.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-165 ppm) corresponding to the carbons of the pyrimidine and phenyl rings.[9][10] The carbon attached to the chlorine atom will have a characteristic chemical shift, and the quaternary carbons of the pyrimidine ring will be observable.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of specific functional groups. Expected peaks include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (approx. 1500-1600 cm⁻¹), aromatic C-H stretching (approx. 3000-3100 cm⁻¹), and a characteristic C-Cl stretching vibration (approx. 700-800 cm⁻¹).[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 342.8. A characteristic (M+2) peak at m/z 344.8, with an intensity of approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

General Analytical Workflow Protocol:

-

Initial Purity Assessment: Perform TLC on the recrystallized product using an appropriate solvent system (e.g., hexane:ethyl acetate) to ensure a single spot is observed.

-

Melting Point Determination: Measure the melting point of the purified product. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

-

Structural Elucidation (NMR):

-

Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

-

-

Functional Group Confirmation (IR):

-

Prepare a KBr pellet or cast a thin film of the sample.

-

Acquire the IR spectrum to verify the presence of key functional groups.

-

-

Molecular Weight Confirmation (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate mass spectrometry technique (e.g., ESI-MS or EI-MS) to confirm the molecular weight and isotopic pattern.

-

Visualization of the Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Section 4: Potential Applications and Biological Relevance

The true value of a scaffold like this compound lies in its potential for biological activity. The broader class of substituted pyrimidines has demonstrated remarkable versatility in drug discovery.[1][4]

-

Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology.[12] Many derivatives function by inhibiting key enzymes essential for cancer cell proliferation, such as various kinases. The presence of the 4-chlorophenyl group, in particular, has been noted in some studies to enhance anticancer efficacy.[12]

-

Antimicrobial and Antiviral Activity: Substituted pyrimidines have been investigated for their ability to combat infectious diseases. Their mechanism often involves interfering with microbial metabolic pathways, such as folic acid synthesis.[4]

-

Central Nervous System (CNS) Activity: The structural features of trisubstituted pyrimidines make them candidates for modulating CNS targets. Related compounds have been explored for anticonvulsant properties and as potential therapeutics for neurodegenerative diseases like Alzheimer's.[8]

-

Materials Science: Beyond medicine, the electron-deficient nature of the pyrimidine ring, combined with the extended π-systems of the phenyl substituents, makes these compounds interesting candidates for the development of organic semiconductors and other advanced materials.

The modular nature of the synthesis allows for systematic modification of the aryl substituents, enabling the generation of libraries for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.

Conclusion

This compound represents a molecule of significant scientific interest, built upon the robust and biologically relevant pyrimidine scaffold. Its defined physicochemical properties, accessible synthetic route, and straightforward analytical characterization make it an excellent platform for further investigation. The diverse biological activities exhibited by related compounds underscore its potential as a valuable building block in the design of novel therapeutics and advanced materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising compound into their discovery and development pipelines.

References

- Mondal, R., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.

- MDPI. (2023).

- Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Tolba, M. S., et al. (2021).

- Der Pharma Chemica. (Date not available).

- Norcross, N. R., et al. (2016). Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. Medicines for Malaria Venture.

- Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.

- (2008). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Pharmaceutica.

- JETIR. (Date not available).

- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Sahoo, P. K., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.

- Eurasian Chemical Communications. (2019). 4-Aryl-2, 6-di(pyren-1-yl)pyridines: A facile procedure for synthesis and studying of fluorescence properties.

- BenchChem. (2025). spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione (NMR, IR, Mass Spec). BenchChem.

- International Journal of Current Research and Academic Review. (2024). Synthesis and Characterization of Some New Heterocyclic Compounds From Chalcone Derivatives. International Journal of Current Research and Academic Review.

- PubChem. (2025). Pyrimidine. PubChem.

- PubChem. (2025). 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine. PubChem.

- ResearchGate. (Date not available). 13C NMR spectra of synthesized model compound 4f.

- BLDpharm. (Date not available). 919301-53-4|this compound. BLDpharm.

- ChemicalBook. (Date not available). 175203-08-4(4-(4-CHLOROPHENYL)PYRIMIDINE-2-THIOL) Product Description. ChemicalBook.

- ResearchGate. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones.

- international journal of research culture society. (Date not available). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. international journal of research culture society.

- ResearchGate. (Date not available). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jetir.org [jetir.org]

- 3. growingscience.com [growingscience.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 919301-53-4|this compound|BLD Pharm [bldpharm.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. echemcom.com [echemcom.com]

- 10. benchchem.com [benchchem.com]

- 11. ijrcs.org [ijrcs.org]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It is a critical physicochemical property that dictates the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] With an estimated 40% of marketed drugs and nearly 90% of molecules in the discovery pipeline exhibiting poor water solubility, the characterization of solubility in various solvent systems is a pivotal step in formulation development and preclinical assessment.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, a heterocyclic compound with potential pharmacological significance, in a range of organic solvents. The methodologies and principles outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to solubility assessment.

Theoretical Bedrock: Understanding the Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[3][4] This equilibrium is governed by the physical and chemical properties of both the solute and the solvent.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[4][5]

1.1. The Interplay of Intermolecular Forces

Solubility is a consequence of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Polar Solvents: Solvents like methanol and ethanol are characterized by hydrogen bonding and dipole-dipole interactions. They tend to dissolve polar solutes and salts.[5]

-

Nonpolar Solvents: Solvents such as hexane and carbon tetrachloride exhibit weak van der Waals forces and are effective at dissolving nonpolar solutes.[5]

-

This compound: This molecule possesses a largely nonpolar aromatic structure due to the presence of three phenyl rings and a pyrimidine core. The chlorine substituent adds some polarity. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents.

1.2. The Influence of Molecular Structure and Substituents

The structure of this compound features a rigid pyrimidine core with bulky phenyl and chlorophenyl substituents. Larger molecules can be more challenging for solvent molecules to surround and solvate, which can impact solubility.[6] The presence and position of functional groups on the pyrimidine ring and its substituents can significantly alter solubility. For instance, studies on other pyrimidine derivatives have shown that the presence of groups capable of hydrogen bonding, such as hydroxyl (-OH) or furan rings, can enhance solubility in protic solvents like methanol.[7] Conversely, a chloro-substituent, as seen in the target molecule, can have a more complex effect on solubility depending on its position.[7]

1.3. The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[5] Increased kinetic energy at higher temperatures helps solvent molecules to overcome the lattice energy of the solid solute.[5][6] Experimental studies on various pyrimidine derivatives consistently show a positive correlation between temperature and solubility in organic solvents like methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This method, in conjunction with a precise analytical technique like gravimetric analysis or UV-Vis spectroscopy, provides reliable and reproducible data.

2.1. The Shake-Flask Method: Achieving Equilibrium

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10]

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide, chloroform, tetrahydrofuran, and carbon tetrachloride).[8][11] The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[10] Performing the experiment at various temperatures (e.g., 298.15 K to 328.15 K) will provide a comprehensive solubility profile.[8][11]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[9] Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Determine the concentration of the dissolved this compound in the clear filtrate using a suitable analytical method.

2.2. Analytical Techniques for Concentration Measurement

2.2.1. Gravimetric Analysis

Gravimetric analysis is a highly accurate and precise method that relies on measuring the mass of the solute.[12] It is a direct measurement technique that does not require complex instrumentation.[12]

Protocol for Gravimetric Analysis:

-

Sample Preparation: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.[3]

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[3][13]

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be expressed in various units, such as g/100 mL or mole fraction.[13]

2.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is an instrumental method that measures the absorbance of light by the solute.[14] It is a sensitive technique that is well-suited for compounds with a chromophore, which this compound possesses due to its aromatic rings.

Protocol for UV-Vis Spectroscopy:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across the UV-visible range (typically 200-400 nm for this compound) to determine the wavelength of maximum absorbance (λmax).[15]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax and plot a calibration curve of absorbance versus concentration. A linear relationship, as described by the Beer-Lambert law, is expected.[15][16]

-

Sample Analysis: Take a known volume of the clear, filtered saturated solution and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.[10]

Data Presentation and Interpretation

3.1. Tabulating Solubility Data

For clear comparison and analysis, the experimentally determined solubility data should be summarized in a well-structured table.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mole fraction, x) |

| Methanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Ethanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Acetone | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| ... | ... | ... | ... |

3.2. Thermodynamic Modeling of Solubility

The temperature dependence of solubility can be described by thermodynamic models. The modified Apelblat equation and the Buchowski-Ksiazczak λh equation are commonly used to correlate experimental solubility data.[11] Furthermore, the van't Hoff equation can be employed to calculate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of dissolution.[8][11] A positive enthalpy of dissolution indicates an endothermic process, where solubility increases with temperature.[17]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. improvedpharma.com [improvedpharma.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. caymanchem.com [caymanchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Substituted Pyrimidine Compounds: From First Principles to Drug Discovery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Understanding and predicting how substituent modifications impact their biological activity is paramount for rational drug design. This guide provides a comprehensive technical overview of quantum chemical calculations, particularly Density Functional Theory (DFT), as a powerful predictive tool in the study of substituted pyrimidines. We will move from the foundational principles of method selection to a detailed, step-by-step computational workflow, and finally, demonstrate how to translate the calculated quantum descriptors into actionable insights for drug development, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking enhancement, and ADMET property prediction.

The Strategic Imperative: Why Quantum Chemistry for Pyrimidine Drug Discovery?

The synthetic versatility of the pyrimidine scaffold allows for the generation of vast libraries of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] However, synthesizing and screening these compounds is resource-intensive. Computational chemistry offers a path to prioritize candidates by predicting their properties before they are ever synthesized.[6]

While methods like molecular mechanics are fast, they fail to capture the subtle electronic effects that govern molecular interactions and reactivity. This is where quantum chemistry excels. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution within a molecule. For substituted pyrimidines, this is critical because the addition of electron-donating or electron-withdrawing groups can fundamentally alter the molecule's electrostatic potential, reactivity, and ability to interact with a biological target.[7] Quantum chemical calculations provide the descriptors needed to build highly predictive models for biological activity and pharmacokinetic properties.[8][9]

Methodological Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is dictated by the choice of theoretical method and basis set. For drug-like molecules such as substituted pyrimidines, Density Functional Theory (DFT) has become the de facto standard due to its excellent balance of computational cost and accuracy.[10][11]

The Workhorse: Density Functional Theory (DFT)

The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wave function of all electrons.[7] The exact functional that connects density to energy is unknown, so a wide variety of approximations have been developed.

-

Choosing a Functional: The choice of functional is a critical decision. For many organic molecules, including pyrimidines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used starting point.[11][12][13] It incorporates aspects of both Hartree-Fock theory and DFT, often yielding highly accurate geometries and electronic properties.

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

-

Pople-style Basis Sets: These are commonly used for their efficiency.

-

6-31G(d,p): A good, cost-effective choice for initial geometry optimizations.

-

6-311+G(d,p): A larger, more flexible basis set often used for final, high-accuracy single-point energy calculations and property predictions. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and anions, while the "(d,p)" indicates polarization functions, which allow for non-spherical electron distributions.[7][12]

-

Causality in Selection: The choice of a method like B3LYP/6-311+G(d,p) is a deliberate compromise. While more computationally expensive methods exist, this level of theory has been extensively benchmarked and shown to provide reliable results for the structural and electronic properties of organic molecules, making it a trustworthy standard for the field.[13][14]

The Computational Workflow: A Self-Validating Protocol

A rigorous and reproducible workflow is essential for scientific integrity. The following protocol outlines the key steps for performing a quantum chemical calculation on a substituted pyrimidine, using software such as Gaussian as an example.[15][16]

Diagram: General Workflow for Quantum Chemical Calculations

Caption: A typical workflow for DFT calculations on substituted pyrimidines.

Experimental Protocol 1: Geometry Optimization and Validation

-

Structure Preparation:

-

Draw the 2D structure of the substituted pyrimidine using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a preliminary 3D structure using a molecular builder. Save the coordinates in a suitable format (e.g., .mol or .pdb).

-

-

Geometry Optimization:

-

Objective: To find the molecule's most stable 3D arrangement (the minimum on the potential energy surface).

-

Software Input (Gaussian Example):

-

Explanation: #p opt requests a geometry optimization. b3lyp/6-31g(d,p) specifies the level of theory. 0 1 represents the charge (0) and spin multiplicity (1 for a singlet).

-

-

Validation via Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum, not a transition state. A true minimum will have zero imaginary vibrational frequencies.

-

Software Input (Gaussian Example):

-

Trustworthiness: This step is a self-validating system. The presence of an imaginary frequency indicates a saddle point on the energy landscape, meaning the optimization has not found a stable structure. The calculation must then be repeated.

-

Key Quantum Descriptors and Their Significance

Once a validated minimum-energy structure is obtained, we can calculate a variety of electronic properties. These descriptors form the bridge between theoretical chemistry and practical drug design.[17]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO indicates a better electron donor.[10]

-

LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO indicates a better electron acceptor.[10]

-

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO. A small gap suggests high chemical reactivity and low kinetic stability.[18]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for identifying regions of positive and negative potential, which dictate non-covalent interactions.[11][19]

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack and ideal for forming hydrogen bonds as an acceptor.

-

Blue/Green Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack and ideal for forming hydrogen bonds as a donor.

Atomic Charges

Calculations like Natural Population Analysis (NPA) provide a more quantitative measure of the electron distribution by assigning partial charges to each atom. These charges are crucial inputs for more advanced simulations like molecular dynamics and can improve the accuracy of molecular docking scores.[19]

Applications in Rational Drug Design

The ultimate goal of these calculations is to guide the drug discovery process. The computed descriptors can be integrated into several key stages.

Diagram: Integration of Quantum Calculations in Drug Discovery

Caption: Integration of quantum chemical calculations in the drug discovery pipeline.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical relationship between a set of molecular descriptors (the "structure") and a biological activity.[20] Quantum chemical descriptors are considered "3D" or "electronic" descriptors and can create highly predictive models.[9][21]

Example QSAR Application: A model could be built correlating the anticancer IC₅₀ values of a series of pyrimidine derivatives with descriptors like ELUMO, dipole moment, and the charge on a specific nitrogen atom.[20][22] Such a model could then predict the IC₅₀ for new, unsynthesized derivatives, allowing researchers to focus on the most promising candidates.

Informing Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[23][24] The accuracy of docking is highly dependent on the correct assignment of atomic charges.

-

Protocol Enhancement: Instead of using generic force-field charges, one can replace them with the more accurate charges derived from quantum chemical calculations (e.g., NPA charges). This can lead to a more realistic representation of electrostatic interactions (like hydrogen bonds and salt bridges) and improve the reliability of binding energy predictions.[25][26]

In Silico ADMET Prediction

Predicting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early is crucial. Quantum descriptors can serve as inputs for models that predict these properties.[27][28]

-

Metabolic Stability: The HOMO and LUMO energies can indicate a molecule's susceptibility to oxidation or reduction, which are key metabolic pathways.[7]

-

Toxicity: Descriptors related to reactivity (like the HOMO-LUMO gap) can be correlated with mechanisms of toxicity, such as covalent modification of proteins.[8][29]

Data Summary Table: Hypothetical Pyrimidine Derivatives

| Compound ID | Substituent (R) at C5 | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |

| PYR-01 | -H | -6.85 | -1.21 | 5.64 | 2.35 | 5.4 |

| PYR-02 | -NH₂ (EDG) | -6.12 | -0.95 | 5.17 | 3.10 | 6.1 |

| PYR-03 | -NO₂ (EWG) | -7.54 | -2.88 | 4.66 | 5.87 | 6.8 |

Interpretation: The data shows clear trends. The electron-donating group (-NH₂) raises both HOMO and LUMO energies, while the electron-withdrawing group (-NO₂) lowers them significantly. The decreasing HOMO-LUMO gap from PYR-01 to PYR-03 suggests an increase in reactivity, which in this hypothetical QSAR model, correlates with higher predicted biological activity.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist working with substituted pyrimidines. By moving beyond simple 2D structures and incorporating a deep understanding of molecular electronics, these methods offer a rational, predictive framework to guide synthesis, enhance the accuracy of other computational tools, and ultimately accelerate the discovery of novel therapeutics. As computational power increases and theoretical methods become more refined, the integration of quantum chemistry into the drug development pipeline will only become more profound, enabling the design of safer and more effective medicines.

References

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

-

Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (2019). PubMed. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. [Link]

-

Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). MDPI. [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI. [Link]

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PMC - NIH. [Link]

-

Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024). Remedy Publications LLC. [Link]

-

The use of quantum chemistry in the prediction of ADME-Tox properties. (n.d.). PubMed Central. [Link]

-

Quantum-Chemical Descriptors in QSAR. (n.d.). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

-

Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. (2025). MDPI. [Link]

-

Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. [Link]

-

Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025). ChemRxiv. [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (n.d.). Taylor & Francis Online. [Link]

-

DFT calculation of core-electron binding energies of pyrimidine and purine bases. (n.d.). UBC Chemistry. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. (2022). ResearchGate. [Link]

-

Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2021). New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. (2025). ResearchGate. [Link]

-

Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI. [Link]

-

Docking field-based QSAR and pharmacophore studies on the substituted pyrimidine derivatives targeting HIV-1 reverse transcriptase. (2017). PubMed. [Link]

-

QSPR models for pyrimidine-based corrosion inhibitors in acid medium. (n.d.). Elsevier. [Link]

-

Computational studies of pyrimidine ring-opening. (n.d.). ResearchGate. [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). ResearchGate. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

-

Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (n.d.). PubMed. [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central. [Link]

-

Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. (2025). PMC - NIH. [Link]

-

Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. (2023). ResearchGate. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). Taylor & Francis. [Link]

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). NIH. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. [Link]

-

Gaussian (software). (n.d.). Wikipedia. [Link]

-

Experimental and Optimized Studies of Some Pyrimidine Derivatives. (n.d.). AIP Publishing. [Link]

-

Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2025). ResearchGate. [Link]

-

HOMO-LUMO frontier orbital of the newly synthesized molecules and the starting molecule. (n.d.). ResearchGate. [Link]

-

Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. (2014). ResearchGate. [Link]

-

Computational Methods in Drug Discovery. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. (2019). Semantic Scholar. [Link]

-

Pyrimidines: Synthesis & QSAR Study. (n.d.). ResearchGate. [Link]

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology. [Link]

Sources

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchtrend.net [researchtrend.net]

- 6. neuroquantology.com [neuroquantology.com]

- 7. benchchem.com [benchchem.com]

- 8. The use of quantum chemistry in the prediction of ADME-Tox properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. tandfonline.com [tandfonline.com]

- 14. QSPR models for pyrimidine-based corrosion inhibitors in acid medium - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 15. ritme.com [ritme.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. rowansci.substack.com [rowansci.substack.com]

- 18. irjweb.com [irjweb.com]

- 19. researchgate.net [researchgate.net]

- 20. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. remedypublications.com [remedypublications.com]

- 27. researchgate.net [researchgate.net]

- 28. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 29. tandfonline.com [tandfonline.com]

A Guide to the Thermal Stability Analysis of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine: A Critical Parameter in Drug Development

Foreword: The Imperative of Stability in Medicinal Chemistry

In the landscape of modern drug discovery and development, the intrinsic stability of a pharmaceutical compound is a cornerstone of its therapeutic potential and commercial viability. Among the myriad of molecular scaffolds explored for pharmacological activity, pyrimidine derivatives hold a place of prominence due to their diverse biological activities, including their roles as anticancer and antimicrobial agents. The subject of this guide, 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, is a representative of this important class of N-heterocyclic molecules.[1] Its journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, with thermal stability being a paramount concern. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the thermal stability analysis of this compound, elucidating the causality behind experimental choices and the interpretation of the resulting data.

Introduction: Why Thermal Stability Matters

The thermal stability of an active pharmaceutical ingredient (API) dictates its shelf-life, storage conditions, and suitability for various formulation processes, many of which involve heat. A compound that readily decomposes at elevated temperatures can lead to a loss of potency, the generation of toxic byproducts, and ultimately, the failure of a drug development program. For a halogenated organic compound such as this compound, understanding its thermal decomposition pathways is particularly crucial, as this can involve the release of hazardous substances.[2][3]

This guide will delve into the primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] We will explore not just the "how" but the "why" behind these experimental methodologies, providing a robust, self-validating system for the comprehensive thermal characterization of this promising pyrimidine derivative.

Core Analytical Techniques for Thermal Stability Assessment

The two most powerful and widely used techniques in the thermal analysis of pharmaceuticals are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] Together, they provide a detailed picture of how a material's physical and chemical properties change with temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature and kinetics of a compound.[4][7]

-

Instrument Preparation:

-

Ensure the TGA instrument (e.g., Pyris-1, Perkin Elmer or similar) is calibrated for temperature and mass.

-

Select an appropriate sample pan, typically platinum or alumina, which is inert at high temperatures.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely powdered this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition and to study the intrinsic thermal stability of the compound.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[4][7] This rate provides a good balance between resolution and experimental time.

-

Temperature Range: Typically from ambient temperature (e.g., 30 °C) to a temperature high enough to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition and Analysis:

-

Record the mass loss as a function of temperature.

-

The resulting TGA thermogram is a plot of percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

-

Analyze the number of decomposition steps, the temperature range of each step, and the percentage weight loss for each stage.[7][8]

-

The TGA curve provides a wealth of information about the thermal stability of this compound. A sharp, single-step decomposition suggests a relatively clean decomposition process. Multiple decomposition steps may indicate a more complex breakdown pathway, possibly involving the sequential loss of different functional groups. The temperature at which significant weight loss begins is a critical parameter for defining the upper limit of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][9] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transformations, all of which are critical for drug development.[6][10][11]

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The small sample size and sealed pan prevent mass loss due to volatilization before decomposition.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program:

-

An initial heating scan from ambient temperature to a point above the melting temperature.

-

A controlled cooling scan back to a sub-ambient temperature.

-

A second heating scan to observe any changes in the material's properties induced by the initial thermal cycle.

-

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events.

-

Determine the melting point (Tm) from the peak of the endothermic melting event. The sharpness of the melting peak can be an indicator of purity.

-

Identify any other thermal events, such as glass transitions (a step change in the baseline) or polymorphic transitions (endothermic or exothermic peaks).

-

The DSC thermogram provides critical information about the physical state and purity of this compound. A sharp, well-defined melting peak indicates a crystalline solid with high purity. The presence of multiple melting peaks could suggest the presence of impurities or polymorphism. The absence of any thermal events before the melting point is a good indicator of the compound's stability in the solid state.

Expected Thermal Behavior and Data Presentation

Based on the analysis of similar pyrimidine derivatives, a hypothetical but representative set of thermal data for this compound is presented below.[1][4][7]

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen | Nitrogen |

| Onset of Decomposition (Tonset) | ~300 - 350 °C | Not Applicable |

| Decomposition Steps | Likely a multi-step process | Not Applicable |

| Residue at 800 °C | < 5% | Not Applicable |

| Melting Point (Tm) | Not Applicable | ~160 - 170 °C (sharp endotherm) |

| Other Thermal Events | Not Applicable | Unlikely to show significant events before melting |

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Caption: Workflow for Thermal Stability Analysis.

The Causality of Decomposition: A Mechanistic Perspective

The thermal decomposition of halogenated aromatic compounds like this compound is often initiated by the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule.[12] The subsequent decomposition is a complex process involving radical mechanisms. The presence of the pyrimidine ring, with its nitrogen atoms, will also influence the decomposition pathway.

Caption: Postulated Thermal Decomposition Pathway.

Conclusion: From Data to Decision-Making

The thermal stability analysis of this compound is not merely an academic exercise; it is a critical step in the risk assessment and development strategy for this potential therapeutic agent. The data generated from TGA and DSC provide a quantitative basis for:

-

Determining maximum processing temperatures during formulation.

-

Establishing appropriate storage conditions and estimating shelf-life.

-

Identifying potential incompatibilities with excipients.

-

Guiding decisions on the selection of the most stable polymorphic form.

By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize the thermal stability of this compound, thereby de-risking its development pathway and accelerating its potential journey to the clinic.

References

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Vertex AI Search.

- Thermal analysis of some novel pyrimidine derivatives. (n.d.). Semantic Scholar.

- Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.

- shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... (n.d.). ResearchGate.

- Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.

- Thermal analysis of some novel pyrimidine derivatives. (2025, August 10). ResearchGate.

- Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar.

- Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). Molecules.

- Recent advances and potential applications of modulated differential scanning calorimetry (mDSC) in drug development. (n.d.). ResearchGate.

- Pyrimidine, 4-(4-chlorophenyl)-2,6-diphenyl-. (n.d.). MySkinRecipes.

- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. (n.d.). Semantic Scholar.

- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (n.d.). EPA NEPS.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI.

- Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). (n.d.). RSC Publishing.

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cswab.org [cswab.org]

- 3. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Biological Activity of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, renowned for its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil.[1][2][3] This fundamental biological role has inspired decades of research, establishing pyrimidine and its derivatives as "privileged scaffolds" in drug discovery. These aromatic heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring, are featured in a wide array of therapeutic agents.[4][5] The versatility of the pyrimidine core allows for extensive chemical modification, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][6][7][8] The structural features of pyrimidine derivatives enable them to interact with various biological targets, making them a continuing focus for the development of novel therapeutic agents.[7]

This document provides a detailed guide to understanding and evaluating the biological activity of a specific class of these compounds: 4-(4-chlorophenyl)-2,6-diphenylpyrimidine derivatives. We will explore their known activities, provide detailed protocols for their assessment, and discuss the underlying mechanistic principles.

Section 1: Profile of Biological Activities

The substitution pattern of the pyrimidine ring critically influences its biological activity. The presence of bulky aromatic groups, such as phenyl and substituted phenyl rings, can enhance lipophilicity and facilitate interactions with hydrophobic pockets in target enzymes or receptors. The specific derivative class, 4-(4-chlorophenyl)-2,6-diphenylpyrimidines, combines these features and has been investigated for several key therapeutic areas.

Anticancer Activity

Pyrimidine analogues are well-established anticancer agents, with drugs like 5-fluorouracil being a mainstay in chemotherapy for decades.[1][9] The mechanism often involves the inhibition of nucleic acid synthesis or the modulation of key signaling pathways that control cell growth and proliferation.[2] Derivatives with multiple aryl substituents have shown potent cytotoxic effects against various cancer cell lines.[3][10]

For instance, studies on structurally related pyrido[2,3-d]pyrimidine derivatives have demonstrated strong cytotoxicity in A549 (lung cancer) cell lines.[10] Similarly, other pyrimidine derivatives have shown significant antiproliferative activity against human breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[1][3] The 4-(4-chlorophenyl) moiety is a common feature in many biologically active compounds and can contribute to target binding affinity. While specific data for the this compound core is emerging, the broader class of di-aryl pyrimidines shows significant promise.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects, often by inhibiting key mediators of the inflammatory cascade.[4][8] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[11][12] Selective COX-2 inhibition is a desirable therapeutic goal as it can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.